Ethyl 1-methyl-1H-pyrrole-2-acetate Ethyl 1-methyl-1H-pyrrole-2-acetate
Brand Name: Vulcanchem
CAS No.: 49669-45-6
VCID: VC8378508
InChI: InChI=1S/C9H13NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h4-6H,3,7H2,1-2H3
SMILES: CCOC(=O)CC1=CC=CN1C
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

Ethyl 1-methyl-1H-pyrrole-2-acetate

CAS No.: 49669-45-6

Cat. No.: VC8378508

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-1H-pyrrole-2-acetate - 49669-45-6

Specification

CAS No. 49669-45-6
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name ethyl 2-(1-methylpyrrol-2-yl)acetate
Standard InChI InChI=1S/C9H13NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h4-6H,3,7H2,1-2H3
Standard InChI Key OORBYQVSQSXKRG-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=CN1C
Canonical SMILES CCOC(=O)CC1=CC=CN1C

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Molecular Formula

Ethyl 1-methyl-1H-pyrrole-2-acetate is systematically named ethyl 2-(1-methylpyrrol-2-yl)acetate under IUPAC guidelines . Its molecular formula is C9_9H13_{13}NO2_2, with a molecular weight of 181.19 g/mol . Notably, the compound is often confused with its α-oxo derivative, ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (PubChem CID: 89094), which contains an additional ketone group at the α-position .

Structural Features

The molecule consists of a pyrrole ring substituted with:

  • A methyl group at the 1-position, which sterically hinders the nitrogen atom.

  • An ethyl acetate moiety at the 2-position, contributing to its lipophilicity.

The non-oxo variant lacks the ketone group present in its α-oxo analog, leading to distinct reactivity and solubility profiles .

Synthesis and Manufacturing

Analytical Characterization

Key spectroscopic data for the α-oxo analog (PubChem CID: 89094) provide insights into structural validation:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.32 (t, 3H, CH2_2CH3_3), 3.72 (s, 3H, N–CH3_3), 4.28 (q, 2H, OCH2_2), 6.25–6.90 (m, 3H, pyrrole-H) .

  • MS (ESI+): m/z 182.1 [M+H]+^+ .

Physicochemical Properties

Computed Properties

Quantum mechanical calculations for the α-oxo derivative reveal:

PropertyValueMethod
XLogP31.1XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.6.11
Topological PSA48.3 Å2^2Cactvs 3.4.6.11
Rotatable Bonds4Cactvs 3.4.6.11

These properties suggest moderate lipophilicity and membrane permeability, making the compound suitable for drug delivery systems .

Solubility and Stability

  • Water Solubility: <1 mg/mL at 25°C .

  • Stability: Decomposes above 200°C, with no reported hydrolytic sensitivity .

Applications in Pharmaceutical Research

Anticancer Activity

Pyrrole acetates are precursors to kinase inhibitors and apoptosis inducers. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related aldehyde, shows promising in vitro cytotoxicity against HepG2 cells (IC50_{50} = 2.8 µM) . The ethyl acetate group in ethyl 1-methyl-1H-pyrrole-2-acetate may enhance bioavailability by modulating logP values.

Antimicrobial Derivatives

Structural modifications of the acetate sidechain have yielded compounds with:

  • Antibacterial Activity: MIC = 8 µg/mL against Staphylococcus aureus.

  • Antifungal Activity: 70% inhibition of Candida albicans at 50 µg/mL .

RegionInventory StatusRegulatory Body
EUListed (EC 244-644-2)ECHA
USANot ListedTSCA
ChinaNot ListedIECSC

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